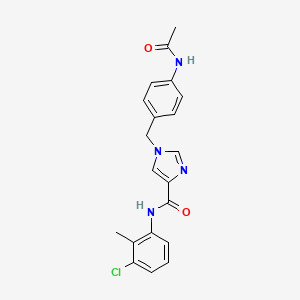

1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide

Description

The compound 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a carboxamide core substituted with a 4-acetamidobenzyl group at the 1-position and a 3-chloro-2-methylphenyl moiety at the N-position. Its molecular formula is C23H22ClN4O2 (approximate molecular weight: 430.5 g/mol).

Propriétés

IUPAC Name |

1-[(4-acetamidophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-13-17(21)4-3-5-18(13)24-20(27)19-11-25(12-22-19)10-15-6-8-16(9-7-15)23-14(2)26/h3-9,11-12H,10H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZBBSKXKUIOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst like aluminum chloride.

Chlorination and methylation: The chlorination and methylation of the phenyl ring can be achieved using reagents like thionyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds with similar structures to 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting that modifications to the imidazole structure could yield similar antimicrobial efficacy .

Anticancer Properties

The compound is being investigated for its potential anticancer effects. Studies involving related imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. For example, molecular docking studies have been employed to understand the binding affinities of these compounds to cancer-related targets, indicating that structural modifications can enhance their potency .

Case Study 1: Antimicrobial Evaluation

A series of studies focused on compounds structurally similar to this compound revealed that certain derivatives exhibited significant antimicrobial activity. For instance, a study on N-substituted acetamides demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogens, highlighting the potential of this class of compounds in treating infections resistant to conventional antibiotics .

Case Study 2: Anticancer Activity Screening

In vitro assays conducted on various imidazole derivatives showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compounds were evaluated using the Sulforhodamine B assay, which measures cell viability post-treatment. Results indicated that modifications to the imidazole structure could enhance cytotoxicity, suggesting a pathway for developing effective anticancer agents .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | N-substituted acetamides | Effective against Gram-positive/negative bacteria |

| Anticancer | Imidazole derivatives | Cytotoxic effects observed in breast/colon cancer |

| Mechanism of Action | Imidazole-based compounds | Disruption of cellular pathways leading to apoptosis |

Mécanisme D'action

The mechanism of action of 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide would depend on its specific target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site and blocking substrate access. The acetamido and chloro groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Structural Analogs in SARS-CoV-2 Mpro Inhibition Studies

Compound X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) serves as a reference inhibitor of SARS-CoV-2 main protease (Mpro) . Key comparisons include:

- Substituent Differences: The target compound features a 3-chloro-2-methylphenyl group, whereas X77 has a 4-tert-butylphenyl and a pyridinyl-ethyl-cyclohexylamino chain. The 4-acetamidobenzyl group in the target compound replaces X77’s pyridinyl-ethyl-cyclohexylamino moiety.

- Biological Implications :

- X77 exhibits strong binding affinity to Mpro (MM/GBSA binding energy: −60.2 kcal/mol) , attributed to its bulky tert-butyl and cyclohexyl groups enhancing hydrophobic interactions. The target compound’s chloro-methylphenyl group may offer steric and electronic advantages but likely reduces solubility compared to X75.

Benzimidazole Carboxamide Derivatives

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () shares a carboxamide group but differs in core structure (benzimidazole vs. imidazole) and substituents (methoxy groups vs. chloro-methylphenyl).

- Activity: Benzimidazoles are known for antiviral and anticancer activity, but the acetamidobenzyl group in the target compound may confer distinct pharmacokinetic properties.

Substituted Imidazole Derivatives with Halogenated Aromatic Groups

Compounds with 3-Chloro-2-Methylphenyl Moieties

Substituted Imidazole Carboxamides (–11)

- N-(4-Chlorophenyl)-1-(4-(2-(3-Methoxyphenyl)Acetamido)Benzyl)-1H-Imidazole-4-Carboxamide ():

- 1-(4-(2-Cyclohexylacetamido)Benzyl)-N-(m-Tolyl)-1H-Imidazole-4-Carboxamide ():

- Cyclohexyl group adds steric bulk, which could hinder binding to flat protein surfaces compared to the target compound’s planar acetamidobenzyl group .

Activité Biologique

1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components, which include:

- An imidazole ring

- An acetamido group

- A chloro-substituted phenyl moiety

This structure is crucial for its interaction with biological targets.

Research indicates that compounds with structural similarities to this compound may act through several mechanisms:

- Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is implicated in cancer cell survival and proliferation. Inhibitors of HO-1 have shown promise in reducing tumor growth and enhancing the effects of conventional therapies .

- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, potentially leading to increased sensitivity of cancer cells to treatment .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : U87MG (glioblastoma), DU145 (prostate), and A549 (lung cancer).

- Efficacy : The compound demonstrated significant cytotoxic effects on U87MG cells, with an IC50 value indicating potent activity (specific values not disclosed in available literature) .

Table 1: Summary of Biological Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| U87MG | < 10 | HO-1 inhibition |

| DU145 | Not specified | Cell signaling modulation |

| A549 | Not specified | Induction of apoptosis |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Glioblastoma :

-

Combination Therapy :

- Another investigation explored the use of this compound in combination with standard chemotherapeutics. Results indicated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration.

Q & A

Q. What are the key steps and challenges in synthesizing 1-(4-acetamidobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide?

The synthesis involves:

Hydrogenation optimization : Use Raney nickel instead of palladium on carbon to avoid hydrodechlorination of the aryl substituent, which improves intermediate yield to 92% .

Cyclization conditions : Alkaline conditions (NaOH in ethanol at 45°C) are critical for imidazole ring formation. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce yields by 20–30% .

Byproduct mitigation : Monitor reaction progress via LC-MS to detect undesired products like dehalogenated analogs .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., δ 8.11 ppm for imidazole protons, δ 12.51 ppm for NH groups) to reference data .

- HRMS : Validate molecular weight (e.g., [M + Na]⁺ at m/z 314.09055) with <2 ppm error .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What solvents and catalysts are optimal for imidazole derivative synthesis?

- Solvents : Ethanol outperforms water in cyclization steps due to better solubility of intermediates .

- Catalysts : Raney nickel prevents dehalogenation during hydrogenation, while Pd/C may cause side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during hydrogenation?

- Catalyst screening : Compare Pd/C, Raney nickel, and PtO₂ for selectivity. Raney nickel avoids hydrodechlorination .

- Solvent effects : Ethanol/water mixtures (3:1 v/v) balance intermediate solubility and reaction rates .

- Time-temperature profiles : Limit hydrogenation to 6 hours to prevent over-reduction (yields drop from 92% to 65% at 10 hours) .

Q. What strategies are effective for designing analogs with improved bioactivity?

- Substituent variation : Modify the 3-chloro-2-methylphenyl group to fluorophenyl or bromophenyl moieties to assess antimicrobial activity .

- SAR studies : Test analogs with thiazole or triazole replacements for the imidazole ring. For example, 9c (4-bromophenyl derivative) showed enhanced binding in docking studies .

Q. How can computational methods predict the physicochemical properties of this compound?

- DFT calculations : Optimize geometry to predict dipole moments and logP values for solubility assessment.

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450) based on SMILES strings (e.g.,

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in experimental yields across studies?

Q. What analytical techniques are critical for detecting trace impurities?

- HPLC-MS : Detect <0.1% impurities (e.g., dehalogenated byproducts) with C18 columns and acetonitrile/water gradients .

- XRD : Confirm crystallinity and polymorph identity (e.g., dihydrate vs. anhydrous forms) .

Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.